2-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile
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Overview
Description
2-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine moiety, a piperazine ring, and a pyrimidine-4-carbonitrile group. The compound’s structure allows it to interact with various biological targets, making it a potential candidate for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core, the introduction of the piperazine ring, and the attachment of the pyrimidine-4-carbonitrile group. Common synthetic methods include:
Cyclization Reactions: The imidazo[1,2-b]pyridazine core can be synthesized through cyclization reactions involving appropriate precursors.
Nucleophilic Substitution: The piperazine ring is often introduced via nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the imidazo[1,2-b]pyridazine-piperazine intermediate with a pyrimidine-4-carbonitrile derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Scale-up processes often require the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of transforming growth factor-β activated kinase (TAK1) by binding to its active site . This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and apoptosis, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds with pyrimidine moieties are also known for their therapeutic potential.
Uniqueness
2-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct biological properties. Its ability to selectively inhibit TAK1 at nanomolar concentrations sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H14N8 |
---|---|
Molecular Weight |
306.33 g/mol |
IUPAC Name |
2-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C15H14N8/c16-11-12-3-4-18-15(19-12)22-9-7-21(8-10-22)14-2-1-13-17-5-6-23(13)20-14/h1-6H,7-10H2 |
InChI Key |
JBOGMDHPNHEBNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN3C=CN=C3C=C2)C4=NC=CC(=N4)C#N |
Origin of Product |
United States |
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